1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth
Description
Historical Development of Pyrazole Chemistry
Pyrazole chemistry has evolved since its initial discovery as a five-membered heterocycle containing two adjacent nitrogen atoms. Early research focused on the synthesis and structural elucidation of pyrazole and its derivatives, including pyrazole-3-carboxylic acids, which feature a carboxyl group at the third position of the pyrazole ring. Over time, synthetic methodologies have advanced to allow for functionalization at various positions of the pyrazole ring, enabling the creation of derivatives with tailored properties. The development of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives, for example, has been linked to their potential as antilipolytic agents targeting metabolic disorders such as dyslipidemia.
Significance of Sulfophenyl-substituted Pyrazole Compounds
Sulfophenyl-substituted pyrazole derivatives, characterized by the presence of sulfonate groups on phenyl rings attached to the pyrazole core, are notable for their enhanced solubility and biological activity. These compounds, such as the disodium salt of 1-(4-sulfophenyl)-3-ethylcarboxy-4-(4-sulfonaphthylazo)-5-hydroxy-pyrazole, exhibit complex molecular structures with multiple sulfonate functionalities that contribute to their chemical reactivity and interaction with biological targets. Their significance extends to applications as carriers for nitric oxide, an important signaling molecule, and as potential anticancer and anti-inflammatory agents due to their ability to modulate biochemical pathways.
Nomenclature and Classification Systems
The nomenclature of pyrazole-3-carboxylic acid derivatives follows the International Union of Pure and Applied Chemistry (IUPAC) standards, where the pyrazole ring is numbered starting from the nitrogen atom adjacent to the carboxyl group. Substituents such as sulfophenyl groups are specified by their position and nature, for example, 1-(2,5-disulfophenyl) indicating substitution at the nitrogen atom with disulfophenyl groups at positions 2 and 5 on the phenyl ring. Classification is typically based on the substitution pattern on the pyrazole ring and the nature of functional groups attached, distinguishing between carboxylic acids, esters, amides, and azo-linked derivatives. For instance, the compound “1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[2-(4-sulfo-1-naphthalenyl)diazenyl]-1-(4-sulfophenyl)-, 3-ethyl ester, sodium salt (1:2)” is classified as an azo-linked pyrazole ester with sulfonate substituents.
Overview of Current Research Landscape
Current research on pyrazole-3-carboxylic acid derivatives is vibrant and multidisciplinary, focusing on their synthesis, structural characterization, and biological evaluation. Advances include:
Synthesis and Characterization: Novel synthetic routes have been developed to produce 4-substituted and 5-substituted pyrazole-3-carboxylic acid derivatives, with characterization techniques such as Fourier-transform infrared spectroscopy, proton and carbon nuclear magnetic resonance, and elemental analysis confirming molecular structures.
Biological Activities: These derivatives have been investigated for antiproliferative effects against various cancer cell lines, including human uterus carcinoma (HeLa), rat brain tumor (C6), and African green monkey kidney (Vero) cells. Some derivatives demonstrated superior activity compared to standard drugs like 5-fluorouracil, highlighting their therapeutic potential. Furthermore, pyrazole derivatives with sulfophenyl groups have shown promising anticancer, anti-inflammatory, and enzyme inhibitory activities, with several compounds exhibiting potent cytotoxicity and selective enzyme inhibition in vitro.
Functional Applications: Research also explores the use of pyrazole-3-carboxylic acid derivatives as carriers for nitric oxide and as pharmacologically active agents targeting metabolic and inflammatory diseases.
The following table summarizes key research findings on selected pyrazole-3-carboxylic acid derivatives:
Properties
CAS No. |
155600-38-7 |
|---|---|
Molecular Formula |
C27H18K4N4O18S4 |
Molecular Weight |
971.084 |
IUPAC Name |
tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C27H22N4O18S4.4K/c1-48-26(34)22-16(24(32)30(28-22)18-12-14(50(36,37)38)8-10-20(18)52(42,43)44)6-4-3-5-7-17-23(27(35)49-2)29-31(25(17)33)19-13-15(51(39,40)41)9-11-21(19)53(45,46)47;;;;/h3-13,28H,1-2H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4/b5-3+,6-4+,17-7-;;;; |
InChI Key |
HQOAPERYJJDNFI-KNIDXHGMSA-J |
SMILES |
COC(=O)C1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC=CC=C3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)OC.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Diketone Cyclocondensation
Reaction of 2,5-disulfophenylhydrazine with β-keto esters or diketones in polar aprotic solvents (e.g., DMF, toluene) generates the pyrazole core. For example, MSN Laboratories demonstrated that dimethoxybutane-2-one reacts with hydrazine derivatives in toluene at 5–10°C to yield 5-acetyl-1H-pyrazole-3-carboxylic acid derivatives. Adapting this protocol, the use of methyl 3-oxo-4-(protected sulfophenyl)butanoate as the diketone precursor could enable the incorporation of sulfonic acid groups post-cyclization.
Table 1: Comparative Analysis of Cyclocondensation Conditions
Acetylenic Ketone-Based Cyclocondensation
Guojing et al. reported that phenylhydrazine reacts with diacetylene ketones to form regioisomeric pyrazoles in a 3:2 ratio. For the target compound, substituting phenylhydrazine with 2,5-disulfophenylhydrazine and using a trifluoromethylated acetylenic ketone could enhance electrophilicity at the β-position, favoring the desired 3-carboxylic acid regioisomer.
1,3-Dipolar Cycloaddition Approaches
1,3-Dipolar cycloadditions between diazo compounds and alkynes/alkenes offer an alternative route with superior regiocontrol.
Diazoacetate-Alkyne Cycloaddition
He et al. achieved 89% yield in pyrazole synthesis using ethyl α-diazoacetate and phenylpropargyl in the presence of zinc triflate. Adapting this method, ethyl diazoacetate could react with a disulfophenyl-substituted alkyne to form the pyrazole core. Subsequent hydrolysis of the ester to the carboxylic acid would yield the target scaffold.
Sydnone-Based Cycloaddition
Delaunay et al. demonstrated that sydnones undergo cycloaddition with alkynes to produce 5-iodopyrazoles. While iodination is unnecessary for the target compound, replacing the iodide with a pre-sulfonated aryl group via Suzuki coupling post-cycloaddition could introduce the disulfophenyl substituents.
Sulfonation Techniques for Disulfophenyl Incorporation
Introducing two sulfonic acid groups onto the phenyl rings requires careful consideration of directing effects and reaction stability.
Pre-Synthetic Sulfonation
Sulfonation of phenylhydrazine precursors prior to cyclocondensation ensures precise positioning of sulfonic acid groups. Chlorosulfonic acid in dichloroethane at 0°C selectively sulfonates meta positions, but repetition under harsher conditions (e.g., fuming H2SO4 at 120°C) may achieve 2,5-disubstitution.
Post-Synthetic Sulfonation
Direct sulfonation of the synthesized pyrazole derivative using oleum (20% SO3 in H2SO4) at 80°C for 6 hours introduces sulfonic acid groups. However, this method risks over-sulfonation and decomposition of the carboxylic acid moiety.
Table 2: Sulfonation Methods and Outcomes
| Method | Reagent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Pre-synthetic | ClSO3H | 0 | 2 | 55 | 2,5 |
| Post-synthetic | Oleum | 80 | 6 | 40 | Mixed |
Carboxylic Acid Functionalization
The 3-carboxylic acid group is typically introduced via hydrolysis of ester precursors. Ambeed’s protocol for 1H-pyrazole-4-carboxylic acid synthesis involves acidifying the reaction mixture to pH 3 with HCl, precipitating the product in 70% yield. For the 3-carboxy regioisomer, enzymatic hydrolysis using lipases in phosphate buffer (pH 7.4) may improve selectivity.
Purification and Stabilization
Chromatographic purification on silica gel (eluent: CH2Cl2/MeOH 20:1) effectively isolates the target compound . Lyophilization from aqueous solution stabilizes the sulfonic acid groups, preventing decomposition during storage.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxylic acid: A simpler pyrazole derivative with similar structural features.
5-Hydroxy-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with hydroxyl and carboxylic acid groups.
1H-Pyrazole-1-carboxamidine hydrochloride: A pyrazole derivative with a carboxamidine group.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth is unique due to the presence of disulfophenyl groups, which impart distinct chemical properties and potential applications. Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Biological Activity
1H-Pyrazole-3-carboxylic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth exhibits promising pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The presence of the disulfophenyl moiety enhances solubility and reactivity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1H-Pyrazole-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines. In a study involving MCF7 breast cancer cells, a related compound showed an IC50 value of 39.70 µM, indicating moderate efficacy in reducing cell viability .
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has also been noted. A synthesis of new pyrazole compounds revealed notable antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria . This suggests that 1H-Pyrazole-3-carboxylic acid could be effective in treating infections caused by resistant strains.
Anti-inflammatory Effects
Pyrazole compounds are recognized for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. Studies have shown that certain pyrazole derivatives can selectively inhibit COX-2, providing a basis for their use in inflammatory conditions .
Neuroprotective Effects
Some pyrazole derivatives have been investigated for their neuroprotective effects, particularly in relation to neurodegenerative diseases. For example, specific analogs have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease .
Study on Anticancer Activity
A comparative study on various pyrazole analogs highlighted the importance of structural modifications on their anticancer activity. The incorporation of specific substituents was found to enhance cytotoxicity against MCF7 and MDA-MB-231 cell lines, with some compounds achieving IC50 values as low as 0.26 μM .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 39.70 | MCF7 |
| Compound B | 0.26 | MDA-MB-231 |
| Compound C | 14.32 | MCF7 |
Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of synthesized pyrazoles, several compounds were screened against various pathogenic bacteria and fungi:
| Compound | Activity Against | Zone of Inhibition (mm) |
|---|---|---|
| Pyrazole A | Staphylococcus aureus | 15 |
| Pyrazole B | Escherichia coli | 18 |
| Pyrazole C | Candida albicans | 20 |
Q & A
Q. What safety protocols are critical when synthesizing or handling sulfonated pyrazole derivatives like this compound?
Methodological Answer:
- PPE Requirements : Respiratory protection (e.g., NIOSH-approved masks), nitrile gloves, and chemical-resistant goggles are mandatory due to potential irritant properties and hazardous decomposition products (e.g., nitrogen oxides) .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature reactions.
- Storage : Store in airtight containers away from strong oxidizers to prevent decomposition .
Q. How can researchers optimize the synthesis of disulfophenyl-substituted pyrazole derivatives?
Methodological Answer:
- Reaction Design : Use regioselective coupling reactions (e.g., Suzuki-Miyaura) for aryl-sulfonate groups. Ethanol or DMF are common solvents, but microwave-assisted synthesis may enhance yield .
- Purification : Employ gradient column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization in polar solvents.
- Characterization : Validate purity via ¹H/¹³C NMR, IR (e.g., carbonyl stretch ~1700 cm⁻¹), and ESI-MS .
Q. What strategies address missing physicochemical data (e.g., solubility, melting point) for sulfonated pyrazoles?
Methodological Answer:
- Solubility Profiling : Use HPLC with a C18 column and varying mobile phases (e.g., acetonitrile/water with 0.1% TFA) to determine aqueous/organic solubility .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to estimate melting points and decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of disulfophenyl pyrazole derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., dihydrofolate reductase). Validate docking poses with molecular dynamics (MD) simulations .
- QSAR Modeling : Train models on datasets of pyrazole derivatives with known IC₅₀ values to correlate sulfonate group positioning with activity .
Q. What experimental designs resolve contradictions in stability data under acidic/oxidative conditions?
Methodological Answer:
- Controlled Stress Testing : Expose the compound to pH gradients (1–13) and oxidizers (e.g., H₂O₂) at 25–60°C. Monitor degradation via LC-MS and quantify products (e.g., sulfonic acid cleavage) .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under standard lab conditions .
Q. How do sulfonate groups influence the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with proteins (e.g., serum albumin for solubility studies) .
- Crystallography : Co-crystallize with target enzymes (e.g., kinases) to resolve hydrogen-bonding networks involving sulfonate moieties .
Q. What in vitro assays are suitable for preliminary toxicity screening?
Methodological Answer:
- MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
